what is m-PEG1-NHS ester
what is m-PEG1-NHS ester
An In-depth Technical Guide to m-PEG1-NHS Ester for Bioconjugation
Introduction
Methoxy-PEG1-N-hydroxysuccinimide ester (m-PEG1-NHS ester) is a specific, amine-reactive PEGylation reagent used in bioconjugation. It features a single, hydrophilic ethylene (B1197577) glycol unit terminated with a methoxy (B1213986) group at one end and an N-hydroxysuccinimide (NHS) ester at the other.[1][2] The NHS ester functional group allows for the covalent attachment of the PEG moiety to primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins and peptides.[3][4] This process, known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules.[3][5] Key benefits of PEGylation include an increased hydrodynamic size, which can extend the circulating half-life by reducing renal clearance, shielding the molecule from proteolytic degradation, and reducing immunogenicity.[3][6]
The m-PEG1-NHS ester is particularly useful when a short, hydrophilic spacer is required. Its defined structure and low molecular weight allow for precise modification of biomolecules where a minimal linker is desired. This guide provides a comprehensive overview of its chemical properties, reaction mechanism, detailed experimental protocols, and methods for characterization.
Chemical Properties and Data
The m-PEG1-NHS ester is a moisture-sensitive compound that should be stored at -20°C with a desiccant.[4][7] To prevent premature hydrolysis, it is critical to allow the reagent vial to equilibrate to room temperature before opening.[7][8] The reagent is typically dissolved in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately prior to use.[4][9]
Table 1: Physicochemical Properties of m-PEG1-NHS Ester
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₆ | [10] |
| Molecular Weight | 231.20 g/mol | [10] |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in DMSO, DMF, Chloroform | [9][11] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [9] |
| Target Moiety | Primary Amines (-NH₂) |[4] |
Mechanism of Action: Aminolysis vs. Hydrolysis
The covalent conjugation of m-PEG1-NHS ester to a primary amine occurs via a nucleophilic acyl substitution reaction.[12][] The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[12] This forms an unstable tetrahedral intermediate, which then collapses to create a stable, irreversible amide bond while releasing N-hydroxysuccinimide (NHS) as a byproduct.[12][]
However, in aqueous solutions, a competing reaction—hydrolysis—is always present.[14] Water molecules can also act as nucleophiles, attacking the NHS ester and hydrolyzing it back to its original carboxylic acid form, rendering the PEG reagent inactive.[8][14] The balance between the desired aminolysis and undesired hydrolysis is critically dependent on the reaction pH.[12][14]
Caption: Reaction of m-PEG1-NHS ester with a primary amine and the competing hydrolysis pathway.
The reaction pH is the most critical factor influencing PEGylation efficiency.[12]
-
Low pH (< 7.2): Primary amines are mostly protonated (-NH₃⁺), making them non-nucleophilic and unreactive.[12]
-
Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of deprotonated, nucleophilic amines for an efficient reaction.[12][15]
-
High pH (> 8.5): The rate of NHS ester hydrolysis increases dramatically, leading to rapid inactivation of the PEG reagent and lower conjugation yields.[12]
Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life (t½) | Source(s) |
|---|---|---|---|
| 7.0 | 25 | 4 - 5 hours | [8][16] |
| 8.0 | 25 | ~ 1 hour | [] |
| 8.5 | 4 | 2 - 4 hours | [15] |
| 9.0 | 25 | < 10 minutes |[8] |
Note: Half-life can vary based on buffer composition and specific NHS ester structure, but the trend is consistent.
Experimental Protocols
This section provides a detailed methodology for a typical protein PEGylation experiment. Optimization is often necessary for each specific protein and application.
Materials and Reagents
-
Protein of interest
-
m-PEG1-NHS ester
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.[4] Crucially, avoid buffers containing primary amines like Tris or glycine (B1666218) during the reaction. [4][12]
-
Anhydrous Solvent: High-purity, anhydrous DMSO or DMF.[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[17]
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.[17][18]
Experimental Workflow
Caption: General experimental workflow for protein PEGylation with m-PEG1-NHS ester.
Detailed Step-by-Step Procedure
-
Protein Preparation: Dissolve the protein in the chosen amine-free reaction buffer to a concentration of 1-10 mg/mL.[17] If the stock protein is in a buffer containing Tris or other primary amines, it must be exchanged into the reaction buffer via dialysis or desalting column.[7]
-
PEG Reagent Preparation: Allow the vial of m-PEG1-NHS ester to warm completely to room temperature before opening.[7] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[7][12] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[7]
-
PEGylation Reaction: While gently stirring the protein solution, add the calculated volume of the m-PEG1-NHS ester solution dropwise.[12] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[7]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice (4°C).[7][12] Lower temperatures can help minimize protein degradation and slow the rate of NHS ester hydrolysis.[17]
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM.[12] Incubate for an additional 15-30 minutes to ensure all unreacted m-PEG1-NHS ester is consumed.[17]
-
Purification: Remove the unreacted PEG reagent, the NHS byproduct, and any remaining unreacted protein from the PEGylated conjugate. Size-exclusion chromatography (SEC) is commonly used, as the PEGylated protein will elute earlier than the smaller, unreacted protein.[17][18] Ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be effective.[18]
Table 3: Summary of Recommended Reaction Conditions for Protein PEGylation
| Parameter | Typical Range | Rationale & Considerations | Source(s) |
|---|---|---|---|
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. An optimal starting point is often pH 8.0-8.5. | [12][15] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient conjugation. | [17] |
| PEG:Protein Molar Ratio | 5:1 to 50:1 | A molar excess of PEG reagent drives the reaction. Must be optimized to achieve the desired degree of PEGylation. | [12][17] |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) minimize hydrolysis and are suitable for longer/overnight reactions. Room temperature is faster. | [15][17] |
| Reaction Time | 30 min - 4 hours | Dependent on all other parameters. Monitor reaction progress to determine the optimal time. |[12][17] |
Characterization of PEGylated Conjugates
Comprehensive characterization is essential to ensure product consistency, efficacy, and safety.[19] A multi-faceted analytical approach is required to evaluate the outcome of the PEGylation reaction.[5][19]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a primary technique for visualizing the reaction products. The PEGylated protein will exhibit a significant increase in apparent molecular weight and migrate more slowly than the unmodified protein.[19] The presence of multiple bands can indicate a mixture of mono-, di-, and higher-order PEGylated species.[19]
-
Chromatography (SEC-HPLC, RP-HPLC, IEX): High-performance liquid chromatography is used to quantify the efficiency of the reaction and separate different species.[20] Size-exclusion chromatography (SEC) separates molecules based on hydrodynamic size, providing a good overview of the product distribution.[20]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful tools for determining the precise molecular weight of the conjugates.[21][22] This allows for the unambiguous determination of the degree of PEGylation (the number of PEG molecules attached per protein).[20][21] Further analysis involving peptide mapping can identify the specific sites of PEG attachment.[22][23]
Conclusion
The m-PEG1-NHS ester is a valuable tool for the precise modification of biomolecules when a short, hydrophilic linker is desired. Its amine-reactive chemistry is robust and well-characterized, enabling the formation of stable amide bonds.[4][12] Successful PEGylation, however, requires careful control over experimental conditions, particularly pH, to maximize the yield of the desired conjugate while minimizing the competing hydrolysis of the NHS ester.[12][14] By following detailed protocols and employing a suite of analytical techniques for characterization, researchers and drug developers can effectively utilize m-PEG1-NHS ester to improve the biopharmaceutical properties of therapeutic proteins and other biomolecules.[19]
References
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- 2. m-PEG1-NHS ester, 1027371-75-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. M-Peg-nhs ester | C9H13NO6 | CID 20596397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 23. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
